5,8-Diethyl-7-hydroxydodecan-6-one oxime
Overview
Description
5,8-Diethyl-7-hydroxydodecan-6-one oxime, also known as LIX 63, is a chemical compound that has been studied for its potential in the extraction of uranium(VI). The compound's relevance in the field of solvent extraction is highlighted by its ability to form a complex with uranium, facilitating its removal from various solutions. The research on this compound is particularly focused on understanding its behavior in different solvents and the kinetics of its reaction with uranium species .
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime, similar compounds, such as isoxazole-5-carboxylates, have been synthesized through the cyclization of oxime dianions with diethyl oxalate. This process involves the transformation of 4,5-dihydro-5-hydroxyisoxazole-5-carboxylates into isoxazole-5-carboxylates by acid-mediated dehydration . This information suggests that the synthesis of oxime compounds, including LIX 63, may involve cyclization reactions and subsequent modifications.
Molecular Structure Analysis
The molecular structure of 5,8-Diethyl-7-hydroxydodecan-6-one oxime is not explicitly detailed in the provided papers. However, the structure is implied to be conducive to the formation of complexes with uranium(VI), as indicated by the formation of the extracted species UO2R2. The structure likely contains functional groups that facilitate the coordination with uranium, such as the oxime moiety, which is known to act as a chelating agent .
Chemical Reactions Analysis
The primary chemical reaction of interest for 5,8-Diethyl-7-hydroxydodecan-6-one oxime is its interaction with uranium(VI). The compound forms a complex with uranium, UO2R2, which is extractable from aqueous solutions. The extraction equilibrium constant for this reaction has been determined, and the kinetics have been studied, revealing that the reaction is first-order with respect to metal, second-order with respect to the extractant, and inverse first-order with respect to hydrogen ion concentration. The rate of the reaction is influenced by the distribution constant of LIX 63 between the organic and aqueous phases, suggesting that the solvent environment plays a significant role in the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,8-Diethyl-7-hydroxydodecan-6-one oxime are inferred from its behavior in various solvents. The distribution constant (KDR) of the compound varies depending on the solvent, increasing in the order of n-heptane to chloroform. This indicates that the compound's solubility and interaction with the solvent environment are critical factors in its extraction efficiency. The solvent not only affects the distribution of LIX 63 but also impacts the rate of uranium extraction, as the apparent rate constant changes inversely with the square of the KDR value .
Scientific Research Applications
1. Adsorption and Copper Extraction
Prochaska and Szymanowski (1990) studied the adsorption of 5,8-diethyl-7-hydroxydodecan-6-oxime at the toluene/water interface, focusing on its role in copper extraction. Their findings suggest a two-step reaction process involving the formation of a hydrophilic, partly hydrated, and charged intermediate complex with copper ions, crucial for efficient copper extraction from solutions (Prochaska & Szymanowski, 1990).
2. Stability and Degradation in Solvent Extraction
Barnard and Turner (2008) explored the stability of 5,8-diethyl-7-hydroxydodecan-6-oxime (LIX®63 oxime) in solvent extraction processes. They discovered that combining it with Versatic 10 can lead to degradation, forming various byproducts. However, these degradation products did not adversely affect metal selectivity or phase disengagement (Barnard & Turner, 2008).
3. Thermal Stability and Isomerization
Keeney and Osseo-Asare (1984) investigated the thermal behavior of 5,8-diethyl-7-hydroxy-6-dodecanone oxime, revealing its thermal isomerization from the anti to the syn isomer. This study is significant for understanding the thermal stability and behavior of the compound under various conditions (Keeney & Osseo-Asare, 1984).
4. Extraction and Selective Stripping of Metals
Zhang et al. (1996) utilized 5,8-diethyl-7-hydroxydodecane-6-oxime (LIX 63) for the extraction of molybdenum(VI) and vanadium(IV) from sulfuric acid solutions. This study demonstrates the compound's potential in selective metal recovery, especially in the presence of other metals (Zhang et al., 1996).
5. Uranium Extraction Studies
Akiba and Kanno (1983) explored the extraction of uranium(VI) using 5,8-diethyl-7-hydroxydodecan-6-one oxime, analyzing the solvent effects and the kinetics of the extraction process. This research offers insights into the applicability of this compound in uranium recovery processes (Akiba & Kanno, 1983).
Safety And Hazards
When handling 5,8-Diethyl-7-hydroxydodecan-6-one oxime, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
properties
IUPAC Name |
5,8-diethyl-7-hydroxyiminododecan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCANKHLTWZHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C(=NO)C(CC)CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884340 | |
Record name | 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
CAS RN |
6873-77-4 | |
Record name | 5,8-Diethyl-7-hydroxy-6-dodecanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6873-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-diethyl-7-hydroxydodecan-6-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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